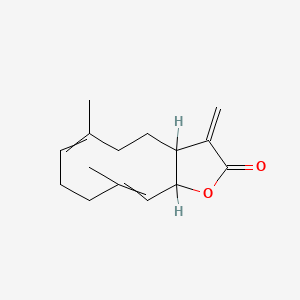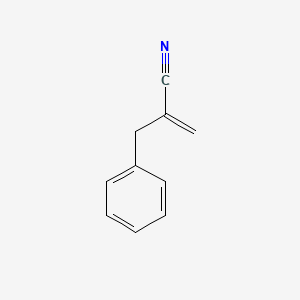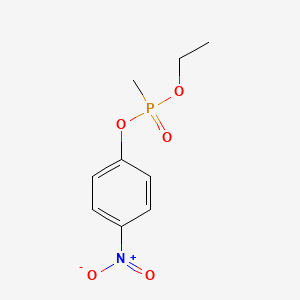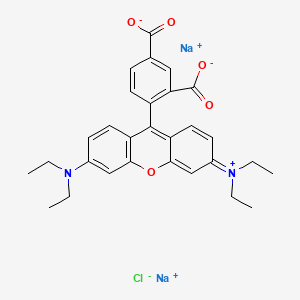
Rhodamine WT
Overview
Description
Rhodamine WT is a fluorescent xanthene dye widely used in hydrologic studies due to its strong fluorescence, high diffusivity, and chemical stability. It is particularly favored for water tracing applications because of its low adsorptive tendency and benign character . The dye is known for its ease of use and relatively low cost, making it a popular choice for various scientific and industrial applications .
Mechanism of Action
Target of Action
Rhodamine WT is primarily used as a hydrologic tracer in surface water systems . It is a fluorescent, xanthene dye that has been extensively used due to its ease of use, relatively low cost, low adsorptive tendency, strong fluorescence, high diffusivity, chemical stability, and benign character .
Mode of Action
This compound interacts with its environment by being transported non-conservatively, with sorption removing substantial amounts of tracer mass . This means that it binds to surfaces in the environment, which can affect its distribution and concentration.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a tracer. It is used to characterize stream hydrodynamics and transient storage . .
Pharmacokinetics
It is known that this compound is transported non-conservatively, with sorption removing substantial amounts of tracer mass . This suggests that it may have complex distribution and elimination characteristics in biological systems.
Result of Action
The primary result of this compound’s action is its ability to trace the movement of water in various environments. It is used to calibrate fluorometers to the desired sensitivity, allowing for the measurement of unknown sample concentrations . It should be noted that this compound is considered non-conservative in the hyporheic zone due to non-conservative behavior demonstrated for similar conditions in groundwater .
Action Environment
The action of this compound is influenced by environmental factors. It is used in a variety of environments, including streams, rivers, and other surface water systems . Its effectiveness as a tracer can be influenced by factors such as pH, temperature, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the xanthene ring structure .
Industrial Production Methods: In industrial settings, Rhodamine WT is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Rhodamine WT undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different fluorescent derivatives.
Reduction: Reduction reactions can alter the fluorescence properties of this compound, making it useful for specific analytical applications.
Substitution: Substitution reactions involving the amino groups can produce a range of Rhodamine derivatives with varying photophysical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Scientific Research Applications
Rhodamine WT has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties but higher adsorptive tendency.
Rhodamine 6G: Known for its use in laser applications and as a tracer dye, but with different photophysical properties compared to Rhodamine WT.
Uniqueness of this compound: this compound stands out due to its low adsorptive tendency, making it more suitable for hydrologic studies where minimal interaction with solid surfaces is required. Its strong fluorescence and chemical stability also make it a preferred choice for various scientific and industrial applications .
Properties
IUPAC Name |
disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDMKVYRRMFRR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912345 | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
DARK POWDER. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 18-22%, Solubility in water: good | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Dark powder | |
CAS No. |
37299-86-8 | |
| Record name | Rhodamine WT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine WT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODAMINE WT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rhodamine WT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | RHODAMINE WT | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Rhodamine WT suitable for use as a tracer in hydrological studies?
A1: this compound exhibits several properties that make it suitable as a tracer:
- Fluorescence: It emits a strong fluorescence signal, allowing for detection at very low concentrations. [, ]
- Solubility: It readily dissolves in water, enabling its use in various aquatic environments. [, ]
- Detectability: Its fluorescence can be detected with high sensitivity using fluorometers. [, , ]
Q2: How does the adsorption of this compound affect its use in tracer studies?
A2: While considered relatively conservative, this compound can adsorb to certain subsurface media like sediments and soil. This adsorption can lead to an underestimation of transport parameters and misinterpretations of flow patterns. [, , , , ]
Q3: Can this compound be used as a quantitative tracer in hyporheic zone investigations?
A3: No, this compound is not recommended as a quantitative tracer for hyporheic zone investigations due to its non-conservative behavior in such environments. Sorption to sediments within the hyporheic zone can significantly influence its transport. []
Q4: How does the presence of potassium bromide (KBr) affect this compound adsorption in soil?
A4: Research indicates that the presence of KBr increases the adsorption of this compound in Forman loam soil. This interaction can complicate the interpretation of dye flow patterns in multi-tracer studies. []
Q5: How can this compound be used to study the transport of pesticides in soil?
A5: this compound can be used as a visual indicator to predict the dilution factor required for pesticide analysis. This application reduces the number of costly repeat analyses for pesticide concentrations outside the detection range. []
Q6: How does the transport of this compound differ in unsaturated and saturated zones of a multi-soil layer deposit?
A6: In a study using a continuous injection tracer test, this compound exhibited lower concentrations and slower hydrodynamic dispersion in the saturated zone compared to the unsaturated zone of a multi-soil layer deposit. This difference highlights the impact of groundwater flow and aquifer material heterogeneity on tracer transport. []
Q7: What is the chemical structure of this compound?
A7: this compound is a mixture of two structural isomers, differing in the relative positions of two carboxyl groups (COO-) attached to the phenyl ring. []
Q8: What is the impact of pH on this compound sorption?
A8: this compound sorption is significantly influenced by pH. Higher sorption is observed at lower pH values (e.g., 3.0), while sorption decreases at elevated pH values (e.g., 11.3). This behavior is consistent with the ionogenic nature of this compound and the surface charge of the surrounding media. []
Q9: How does the presence of suspended algal biomass impact the use of this compound as a tracer in maturation ponds?
A9: High levels of suspended algal biomass in maturation ponds can significantly influence the behavior of this compound as a tracer. Adsorption of the dye onto the algal biomass can affect the hydraulic characteristics calculated from tracer curves. []
Q10: What factors can affect the fluorescence intensity of this compound in water samples?
A10: Several factors can influence the fluorescence intensity of this compound:
- pH: Fluorescein is more sensitive to pH changes than this compound. [, ]
- Temperature: Fluorescence intensity generally decreases with increasing temperature. [, ]
- Oxidants: The presence of oxidants can irreversibly destroy the fluorescing molecules of this compound. [, ]
- Sorption: Adsorption of this compound onto suspended matter can quench its fluorescence. [, , ]
Q11: Can this compound be used as a tracer in the presence of nitrite?
A11: While this compound has been widely used as a tracer, concerns have been raised about its potential to form carcinogenic compounds like N-nitrosodiethylamine (NDEA) in the presence of nitrite. Alternative tracers, such as Lissamine FF, might be considered in such cases. []
Q12: How does the photodegradation of this compound impact its use in long-term tracer studies?
A12: While this compound is considered relatively photostable, it undergoes photolysis over extended periods. This degradation needs to be accounted for when interpreting data from long-term tracer experiments. []
Q13: Are there alternatives to this compound for water tracing?
A13: Yes, several alternative fluorescent dyes can be used for water tracing, including:
- Fluorescein: Highly fluorescent but susceptible to photodegradation and pH changes. [, ]
- Lissamine FF: Less sensitive than this compound but less affected by chlorine and potentially safer in the presence of nitrites. [, ]
- Amino G Acid: Less prone to adsorption but exhibits a lower sensitivity compared to this compound. [, ]
Q14: How is this compound typically measured in environmental samples?
A14: this compound concentrations are commonly measured using fluorometry. This technique offers high sensitivity and allows for the detection of very low dye concentrations in environmental samples. [, ]
Q15: What analytical challenges are associated with measuring this compound in complex matrices?
A15: Background fluorescence from natural organic matter and other compounds can interfere with this compound measurements. Sample pretreatment and careful selection of excitation and emission wavelengths are crucial for accurate analysis. [, ]
Q16: What methods can be employed to separate and analyze mixtures of fluorescent tracers, such as this compound, Uranine, and Sulphorhodamine G Extra?
A16: Spectral separation techniques, including concentration and synchronous scan methods using fluorescence spectrometry, can be used to differentiate and quantify individual dyes in mixtures. These methods exploit the unique spectral properties of each dye. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


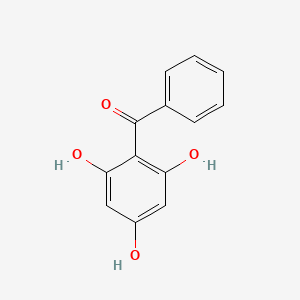


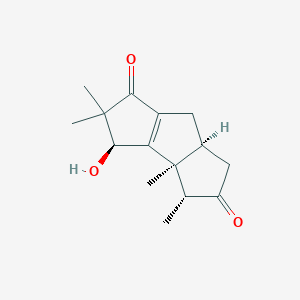
![N-[4-[[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B1214747.png)
![1-[4-[4-[(Phenylmethyl)amino]phenyl]-1-piperazinyl]ethanone](/img/structure/B1214748.png)
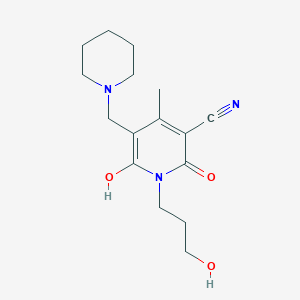
![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)
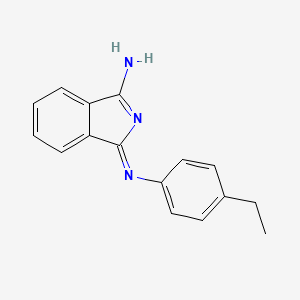
![N-[2-(1-cyclohexenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B1214755.png)
